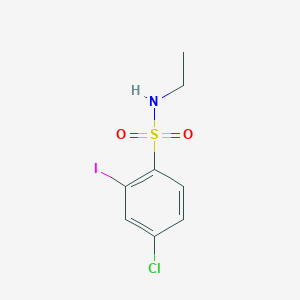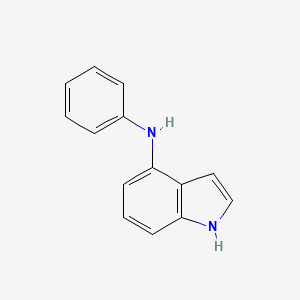
N-phenyl-1H-indol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenyl-1H-indol-4-amine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . An interesting alternative to the oxidative enamine cyclization approach involves the formation of a C–N bond rather than a C–C bond .Physical and Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .科学的研究の応用
Alzheimer's Disease Research :
- N-phenyl-1H-indol-4-amine derivatives have been evaluated for their potential in treating Alzheimer's disease. For instance, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs showed promise based on biological evaluations, including cholinomimetic properties and enhancement of adrenergic mechanisms (Klein et al., 1996).
Antimitotic Agents in Cancer Research :
- Research into N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261) highlighted its role as a potent antimitotic agent. This compound demonstrated efficacy in cell viability, cell proliferation assays, and inhibited growth in a human non-small-cell lung tumor model (Shetty et al., 2011).
Chemical Synthesis and Structural Analysis :
- Studies on 2-phenyl-1H-indole have provided insights into the reactivity of radical cations and neutral radicals, contributing to a broader understanding of chemical reactions under anodic oxidation (Greci et al., 2000).
- Novel methoxy and hydroxy derivatives of 2-phenyl-1H-benz[g]indoles have been synthesized, offering potential pathways for new chemical entities (Ferlin et al., 1989).
Drug Development :
- The synthesis of new derivatives of 1-(phenylsulfonyl)indole has contributed to advancements in drug development and molecular structural analysis (Mannes et al., 2017).
Catalysis and Organic Synthesis :
- Organoselenium-catalyzed synthesis of indoles through intramolecular C–H amination has been developed, demonstrating a new and efficient route for synthesizing indoles (Zhang et al., 2015).
- Enantioselective synthesis of 2-phenyl-4,5,6,7-tetra-hydro-1H-indoles with chiral substituents at the nitrogen atom has been achieved, contributing to the field of asymmetric synthesis (Andreev et al., 2012).
Solubility Studies :
- The solubility of 2-phenyl-1H-indole in various organic solvents has been measured, providing valuable data for chemical processes and pharmaceutical formulations (Liu et al., 2020).
作用機序
特性
IUPAC Name |
N-phenyl-1H-indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTHHWMNWFCZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)


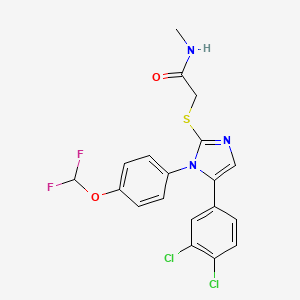
![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)
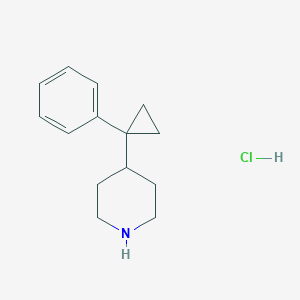
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
![METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2469157.png)
![ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
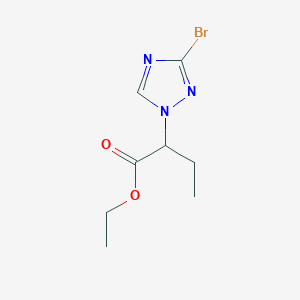
![4-(2H-1,2,3-triazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2469163.png)
